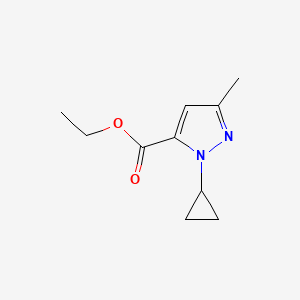
ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate is a versatile intermediate in organic chemistry, particularly in the synthesis of pyrazole derivatives. Studies have shown its application in the synthesis of various heterocyclic compounds, demonstrating its reactivity and utility in organic synthesis. For instance, it undergoes cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of pyrazolo[3,4-b]pyridine derivatives, which are further transformed into 1-unsubstituted analogs (Lebedˈ et al., 2012). Additionally, its reaction with ethyl 2-cyano-3,3-dimethylthioacrylate has been studied, revealing the synthesis of compounds with potential fungicidal and plant growth regulation activities (Minga, 2005).
Crystal Structure Analysis
The crystal structure analysis of pyrazole derivatives synthesized from this compound has provided insights into their molecular geometry and potential for biological activity. For example, the synthesis and crystal structure determination of certain derivatives have indicated their application in the development of new fungicides and plant growth regulators, highlighting the importance of structural analysis in understanding the properties of these compounds (李明 et al., 2005).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods utilizing this compound. An example includes the efficient and regioselective synthesis of pyrazole derivatives under ultrasound irradiation, demonstrating the compound's role in facilitating the synthesis of complex molecules with high yields and reduced reaction times (Machado et al., 2011).
Biological Activity Studies
The compound's derivatives have been explored for their potential biological activities, such as antimicrobial and anticancer properties. Novel pyrazole derivatives synthesized from this compound have shown promising results in preliminary bioassays, suggesting their utility in the development of new therapeutic agents (Hafez et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-cyclopropyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-7(2)11-12(9)8-4-5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPWWDZZJLDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



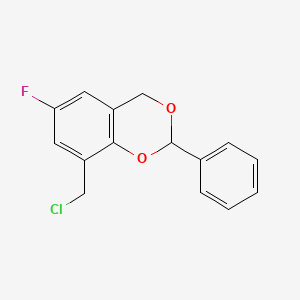

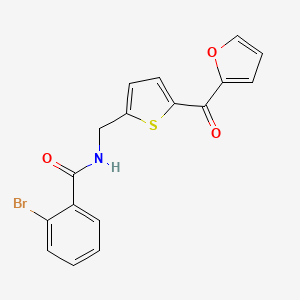
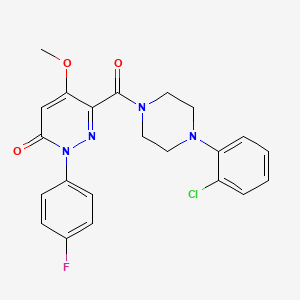
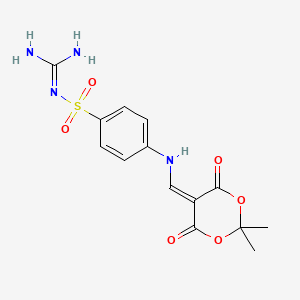
![methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2804445.png)
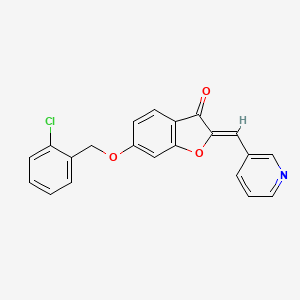
![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)
![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)